Hypoxanthine-d2

Description

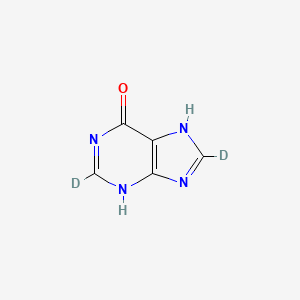

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N4O |

|---|---|

Molecular Weight |

138.12 g/mol |

IUPAC Name |

2,8-dideuterio-3,7-dihydropurin-6-one |

InChI |

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D |

InChI Key |

FDGQSTZJBFJUBT-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1)C(=O)N=C(N2)[2H] |

Canonical SMILES |

C1=NC2=C(N1)C(=O)N=CN2 |

Origin of Product |

United States |

Foundational & Exploratory

What is Hypoxanthine-d2 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine-d2 is the deuterium-labeled form of hypoxanthine, a naturally occurring purine derivative.[1][2] In the ever-evolving landscape of scientific research and pharmaceutical development, stable isotope-labeled compounds like this compound have become indispensable tools. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, provides a subtle yet powerful modification that allows researchers to trace, quantify, and understand the metabolic fate and pharmacological profiles of molecules with high precision.[1] This technical guide provides a comprehensive overview of this compound, its chemical properties, synthesis, and key applications in research.

Hypoxanthine itself is a crucial intermediate in purine metabolism.[3] It is formed from the breakdown of adenosine and is a precursor to xanthine and ultimately uric acid.[3] Due to its central role in these pathways, hypoxanthine and its labeled counterparts are vital for studying a range of physiological and pathological processes.

Chemical Properties of this compound

The introduction of two deuterium atoms into the hypoxanthine structure results in a molecule with a slightly higher molecular weight but with chemical reactivity that is nearly identical to its unlabeled analog. This similarity is crucial for its use as a tracer and internal standard, as it behaves biochemically in the same manner as endogenous hypoxanthine.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 6-Hydroxypurine-d2, Purin-6(1H)-one-d2 | N/A |

| CAS Number | 697807-02-6 | |

| Molecular Formula | C₅H₂D₂N₄O | N/A |

| Molecular Weight | 138.14 g/mol | N/A |

| Appearance | White to off-white solid | (for unlabeled) |

| Melting Point | >300 °C (decomposes) | (for unlabeled) |

| Boiling Point | Not available | N/A |

| Solubility | Sparingly soluble in water. Soluble in dilute acids and alkalis. Soluble in DMSO. | (for unlabeled) |

| pKa | Not available | N/A |

Synthesis of this compound

The synthesis of this compound typically involves a hydrogen-isotope exchange reaction on the purine ring of unlabeled hypoxanthine. A general and efficient method for this transformation utilizes ruthenium nanoparticles as a catalyst.

Experimental Protocol: Ruthenium-Catalyzed Hydrogen-Isotope Exchange

This protocol describes a general method for the deuterium labeling of purine derivatives, which can be adapted for the synthesis of this compound.

Materials:

-

Hypoxanthine

-

Deuterium gas (D₂) or Deuterium oxide (D₂O)

-

Ruthenium nanoparticles (RuNPs) on a support (e.g., carbon) or stabilized by a polymer (e.g., PVP)

-

Deuterated solvent (e.g., D₂O, deuterated methanol)

-

Reaction vessel suitable for pressure reactions (if using D₂ gas)

-

Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

-

Catalyst Preparation: Prepare or obtain commercially available ruthenium nanoparticles. The choice of support or stabilizing agent can influence the reaction efficiency.

-

Reaction Setup: In a suitable reaction vessel, dissolve hypoxanthine in a deuterated solvent. Add the ruthenium nanoparticle catalyst to the solution.

-

Deuterium Introduction:

-

Using D₂ gas: Pressurize the reaction vessel with deuterium gas to the desired pressure (e.g., 2 bar).

-

Using D₂O: If D₂O is used as the solvent, it also serves as the deuterium source.

-

-

Reaction Conditions: Heat the reaction mixture to the desired temperature and stir for a sufficient period to allow for the hydrogen-deuterium exchange to occur. Reaction times can vary depending on the specific catalyst and conditions used.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the catalyst by filtration. The solvent is then removed under reduced pressure. The crude product is purified using standard techniques such as column chromatography to yield pure this compound.

-

Characterization: The final product should be characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to determine the positions of the deuterium labels.

Metabolic Pathways of Hypoxanthine

Hypoxanthine is a central molecule in two major metabolic pathways: the purine degradation pathway and the purine salvage pathway. Understanding these pathways is critical for researchers utilizing this compound to study purine metabolism.

Purine Degradation Pathway

In this catabolic pathway, hypoxanthine is converted to uric acid for excretion. This process involves the enzyme xanthine oxidase.

Caption: The catabolic pathway of hypoxanthine to uric acid.

Purine Salvage Pathway

This pathway recycles purine bases, including hypoxanthine, back into nucleotides, which is an energy-efficient alternative to de novo synthesis. The key enzyme in this pathway is hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Caption: The purine salvage pathway converting hypoxanthine to IMP.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the accurate quantification of unlabeled hypoxanthine in biological samples using mass spectrometry-based techniques. Its near-identical chemical behavior and distinct mass allow for precise correction of sample loss and ionization variability during analysis.

Experimental Protocol: Quantification of Hypoxanthine in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general workflow for the quantification of hypoxanthine in a biological matrix such as plasma or urine.

1. Sample Preparation:

-

Materials:

-

Biological sample (e.g., plasma, urine)

-

This compound internal standard solution of known concentration

-

Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

-

Centrifuge

-

Autosampler vials

-

-

Procedure:

-

Thaw the biological samples on ice.

-

To a known volume of the sample, add a precise amount of the this compound internal standard solution.

-

Add a sufficient volume of the protein precipitation solvent to the sample, vortex thoroughly, and incubate at a low temperature (e.g., -20 °C) to facilitate protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

-

Transfer the reconstituted sample to an autosampler vial.

-

2. LC-MS/MS Analysis:

-

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

-

-

LC Method:

-

Column: A reversed-phase C18 column is typically used for the separation of purine derivatives.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate and Injection Volume: These parameters should be optimized for the specific column and system used.

-

-

MS/MS Method:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for hypoxanthine analysis.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both unlabeled hypoxanthine and this compound are monitored. The transitions for this compound will be shifted by +2 m/z units compared to the unlabeled compound.

-

3. Data Analysis:

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled hypoxanthine and a constant concentration of the this compound internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.

-

Quantification: The concentration of hypoxanthine in the unknown samples is determined by calculating the peak area ratio and interpolating the concentration from the calibration curve.

Caption: A general workflow for the quantification of hypoxanthine.

Conclusion

This compound is a powerful tool for researchers and scientists in the field of drug development and metabolic research. Its utility as an internal standard in mass spectrometry allows for the highly accurate and precise quantification of endogenous hypoxanthine, providing valuable insights into purine metabolism in both health and disease. The methodologies outlined in this guide for its synthesis and application provide a solid foundation for its integration into various research workflows. As analytical techniques continue to advance in sensitivity and resolution, the role of stable isotope-labeled compounds like this compound will undoubtedly continue to expand.

References

An In-depth Technical Guide to the Synthesis and Purification of Hypoxanthine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Hypoxanthine-d2, a deuterated analogue of the naturally occurring purine, hypoxanthine. This isotopically labeled compound serves as a crucial tool in various research applications, including metabolic flux analysis, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry.[1] This document outlines a detailed methodology for its preparation and subsequent purification to a high degree of purity.

Introduction to this compound

Hypoxanthine is a key intermediate in the metabolism of purines.[2] Its deuterated form, this compound, where two hydrogen atoms are replaced by deuterium, is a stable, non-radioactive isotopologue. This substitution results in a molecule with a higher mass, which is readily distinguishable from its endogenous counterpart by mass spectrometry, making it an ideal tracer for metabolic studies.[1] The synthesis of this compound is typically achieved through hydrogen-deuterium exchange, a process that leverages the lability of certain protons on the purine ring.

Synthesis of this compound via Hydrogen-Deuterium Exchange

The most common and efficient method for the preparation of this compound is through direct hydrogen-deuterium (H/D) exchange on the hypoxanthine molecule. This method is favored for its simplicity and cost-effectiveness compared to a de novo synthesis approach. The exchange primarily occurs at the C2 and C8 positions of the purine ring, which are the most acidic protons.

Experimental Protocol: Hydrogen-Deuterium Exchange

This protocol is based on the principles of acid/base-catalyzed hydrogen-deuterium exchange in purine systems.

Materials:

-

Hypoxanthine (C₅H₄N₄O)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution) or Deuterated hydrochloric acid (DCl) in D₂O (35 wt. % solution) - Optional catalyst

-

Anhydrous ethanol

-

Anhydrous diethyl ether

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with a heating mantle

-

Rotary evaporator

-

High-vacuum pump

-

pH meter or pH indicator strips

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 g of hypoxanthine in 20 mL of deuterium oxide (D₂O). Gentle heating may be required to aid dissolution.

-

Catalysis (Optional but Recommended): To facilitate the exchange, the pH of the solution can be adjusted.

-

Base-catalyzed: Add a catalytic amount of NaOD solution to raise the pH to approximately 10-12.

-

Acid-catalyzed: Alternatively, add a catalytic amount of DCl solution to lower the pH to approximately 1-2.

-

-

Reaction: Heat the mixture to reflux (approximately 101-105°C) with continuous stirring for 24-48 hours. The progress of the deuteration can be monitored by taking small aliquots, removing the solvent, and analyzing by ¹H NMR to observe the disappearance of the C2-H and C8-H signals.

-

Neutralization and Solvent Removal: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. If a catalyst was used, neutralize the solution with DCl (if base-catalyzed) or NaOD (if acid-catalyzed) to a pH of ~7. Remove the D₂O under reduced pressure using a rotary evaporator.

-

Azeotropic Removal of Residual D₂O: To ensure complete removal of D₂O, add 10 mL of anhydrous ethanol to the residue and evaporate to dryness. Repeat this step twice.

-

Washing and Drying: Wash the resulting solid with anhydrous diethyl ether to remove any organic impurities. Dry the solid under a high vacuum for several hours to obtain the crude this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

The crude this compound obtained from the synthesis may contain unreacted starting material and other impurities. High purity is essential for its intended applications, particularly in quantitative studies. Recrystallization and column chromatography are the primary methods for purification.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical to ensure high recovery of the pure product.

Procedure:

-

Solvent Selection: Deuterium oxide (D₂O) is the preferred solvent for recrystallization to avoid back-exchange of the deuterium atoms.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot D₂O (near boiling).

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold D₂O, followed by a wash with anhydrous ethanol to facilitate drying.

-

Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative reverse-phase HPLC is a suitable method.

Procedure:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol or acetonitrile in water (or D₂O for the aqueous phase to prevent back-exchange). A common mobile phase could be a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]

-

Injection: Dissolve the crude or recrystallized this compound in the initial mobile phase composition.

-

Elution: Elute the compound using a suitable gradient program.

-

Fraction Collection: Collect the fractions containing the pure this compound, monitoring the elution with a UV detector at approximately 250 nm.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Workflow

Caption: General workflow for the purification of this compound.

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized this compound.

Quantitative Data Summary

| Parameter | Synthesis | Recrystallization | HPLC Purification |

| Typical Yield | >90% (crude) | 70-85% | >90% (from loaded material) |

| Purity (by HPLC) | 85-95% | >98% | >99.5% |

| Deuteration Level | >98% (at C2 & C8) | >98% | >98% |

Analytical Characterization

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuteration.

-

Expected Molecular Weight:

-

Hypoxanthine (C₅H₄N₄O): 136.04 g/mol

-

This compound (C₅H₂D₂N₄O): 138.05 g/mol

-

-

Analysis: High-resolution mass spectrometry (HRMS) can precisely determine the mass and confirm the incorporation of two deuterium atoms. The isotopic distribution pattern will also be shifted compared to the unlabeled compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are powerful tools for structural elucidation and confirming the positions of deuteration.

-

¹H NMR: In a typical ¹H NMR spectrum of unlabeled hypoxanthine in a deuterated solvent (like DMSO-d₆), characteristic peaks for the C2-H and C8-H protons are observed around 8 ppm.[4] For successfully synthesized this compound, these peaks should be significantly diminished or absent, confirming the H/D exchange at these positions.

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic shifts for the carbon atoms of the purine ring. The signals for C2 and C8 will appear as triplets (due to coupling with deuterium) in a proton-decoupled spectrum, providing further evidence of deuteration at these positions.

High-Performance Liquid Chromatography (HPLC):

HPLC is used to assess the purity of the final product. A single sharp peak under the specified conditions indicates a high degree of purity.

Logical Relationship of Analytical Techniques

Caption: Analytical techniques for the characterization of this compound.

Conclusion

This technical guide has detailed a robust and reproducible methodology for the synthesis and purification of high-purity this compound. The described hydrogen-deuterium exchange protocol offers a straightforward approach to isotopic labeling, while the subsequent purification steps ensure the final product meets the stringent requirements for use in sensitive analytical applications. The provided analytical data serves as a benchmark for the successful synthesis and characterization of this valuable research tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hypoxanthine - Wikipedia [en.wikipedia.org]

- 3. HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH | SIELC Technologies [sielc.com]

- 4. Synchrotron powder diffraction, X-ray absorption and 1H nuclear magnetic resonance data for hypoxanthine, C5H4N4O | Powder Diffraction | Cambridge Core [cambridge.org]

Hypoxanthine-d2 as a Stable Isotope-Labeled Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Hypoxanthine-d2 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of endogenous hypoxanthine in biological matrices. The use of a SIL-IS is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision by correcting for variability in sample preparation and instrument response.

Introduction to Hypoxanthine and the Role of Internal Standards

Hypoxanthine is a naturally occurring purine derivative that plays a crucial role in the purine metabolism pathway. It is an intermediate in the synthesis of nucleic acids and the degradation of adenosine monophosphate (AMP) to uric acid. The quantification of endogenous hypoxanthine is critical in various research areas, including the study of metabolic disorders, hypoxia, and drug metabolism.

Accurate and reliable quantification of endogenous analytes like hypoxanthine in complex biological matrices such as plasma, serum, or urine is challenging due to matrix effects, sample loss during preparation, and variations in instrument performance. The isotope dilution mass spectrometry (IDMS) method, which employs a stable isotope-labeled internal standard like this compound, is the preferred approach to address these challenges. This compound, being chemically identical to the analyte but with a different mass, co-elutes chromatographically and experiences similar ionization effects, thus providing a reliable reference for quantification.

Metabolic Pathway of Hypoxanthine

Hypoxanthine is a key node in the purine metabolic pathway. It is formed from the deamination of adenosine to inosine, which is then converted to hypoxanthine. Hypoxanthine can either be salvaged back to inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or be further catabolized to xanthine and then uric acid by xanthine oxidase.

Quantitative Analysis Workflow

The use of this compound as an internal standard is integral to a robust bioanalytical workflow for the quantification of endogenous hypoxanthine. The general steps are outlined below.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate results. The following sections outline a typical experimental protocol for the quantification of hypoxanthine in human plasma using this compound as an internal standard.

Materials and Reagents

-

Hypoxanthine analytical standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of hypoxanthine and this compound by dissolving the appropriate amount of each compound in a suitable solvent (e.g., methanol/water).

-

Working Standard Solutions: Prepare a series of working standard solutions of hypoxanthine by serially diluting the stock solution with the appropriate solvent to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) for spiking into all samples, calibration standards, and quality controls.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis.

-

Aliquoting: To 100 µL of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Conditions

The following are typical starting conditions for an LC-MS/MS method for hypoxanthine analysis. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like hypoxanthine. A C18 column can also be used with appropriate mobile phases.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A gradient elution is typically used to separate hypoxanthine from other endogenous components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Hypoxanthine: Precursor ion (Q1) m/z 137.1 → Product ion (Q3) m/z 119.1

-

This compound: Precursor ion (Q1) m/z 139.1 → Product ion (Q3) m/z 121.1

-

Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability for the intended application. The following tables summarize the expected performance characteristics of a validated LC-MS/MS assay for hypoxanthine using this compound as an internal standard. The data presented are representative and compiled from various sources performing similar analyses.

Table 1: Linearity and Range

The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range.

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

Precision (as %CV) and accuracy (as %Bias) are evaluated at multiple concentration levels (Lower Limit of Quantification, Low QC, Mid QC, and High QC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Mid QC | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard.

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 85 - 115 | 85 - 115 |

| High QC | 800 | 85 - 115 | 85 - 115 |

Table 4: Stability

The stability of hypoxanthine is assessed under various conditions to ensure that the sample integrity is maintained from collection to analysis.

| Stability Condition | Duration | Temperature | Acceptance Criteria (% Change) |

| Bench-top Stability | 4 hours | Room Temperature | ± 15% |

| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temp | ± 15% |

| Long-term Stability | 30 days | -80°C | ± 15% |

Conclusion

The use of this compound as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a highly specific, sensitive, and reliable method for the quantitative analysis of endogenous hypoxanthine in biological matrices. This technical guide has outlined the key aspects of this methodology, from the underlying metabolic pathways to detailed experimental protocols and expected validation performance. By adhering to these principles and practices, researchers can ensure the generation of high-quality, reproducible data for their studies in drug development and various scientific disciplines.

Applications of Hypoxanthine-d2 in Metabolomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of deuterium-labeled hypoxanthine (Hypoxanthine-d2) in metabolomics research. Hypoxanthine, a naturally occurring purine derivative, is a critical intermediate in the purine metabolism pathway. Its quantification and flux analysis are pivotal in understanding cellular energy status, nucleotide metabolism, and the pathophysiology of various diseases, including metabolic disorders and cancer. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate and precise quantification in complex biological matrices by mass spectrometry-based metabolomics platforms.

Core Applications of this compound

This compound serves as an invaluable tool in metabolomics, primarily in three key areas:

-

Internal Standard for Quantitative Analysis: Due to its chemical similarity to endogenous hypoxanthine, this compound is the ideal internal standard for correcting for matrix effects and variations in sample preparation and instrument response in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This allows for the absolute quantification of hypoxanthine concentrations in various biological samples like plasma, urine, and cell extracts.

-

Metabolic Flux Analysis: By introducing this compound into a biological system, researchers can trace its incorporation into downstream metabolites of the purine salvage pathway, such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP). This provides a dynamic view of the pathway's activity and allows for the calculation of metabolic flux rates, offering deeper insights than static concentration measurements alone.

-

Tracer Studies: Labeled tracer studies with this compound help to elucidate the contributions of the purine salvage pathway versus the de novo synthesis pathway to the overall purine nucleotide pool. This is crucial for understanding how cells adapt their metabolism under different physiological or pathological conditions.

Quantitative Data from Isotope Tracer Studies

Table 1: Fractional Enrichment of Purine Metabolites from Labeled Hypoxanthine in Mouse Hepatocytes

| Metabolite | Isotope Used | Fractional Enrichment (%) in Media |

| ¹³C₅-Urate | ¹³C₅-Hypoxanthine | 15.2 ± 1.8 |

| ¹³C₅-Hypoxanthine | ¹³C₅-Hypoxanthine | 85.3 ± 4.5 |

Data adapted from a study using ¹³C₅-hypoxanthine to trace urate synthesis in mouse hepatocytes. The results demonstrate the conversion of exogenous hypoxanthine into uric acid.[1]

Table 2: Isotopic Enrichment of AMP and GMP via Purine Salvage Pathway in HeLa Cells

| Condition | Isotope Used | Metabolite | Isotopic Enrichment (%) |

| Purine-rich | ¹⁵N₄-Hypoxanthine | AMP | ~5 |

| Purine-rich | ¹⁵N₄-Hypoxanthine | GMP | ~5 |

| Purine-depleted | ¹⁵N-Serine (de novo) | AMP | ~80 |

| Purine-depleted | ¹⁵N-Serine (de novo) | GMP | ~80 |

This table illustrates the cellular preference for the purine salvage pathway (traced by ¹⁵N₄-Hypoxanthine) in purine-rich conditions, and the activation of the de novo pathway in purine-depleted conditions.[2]

Experimental Protocols

Quantitative Analysis of Hypoxanthine in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a method for the accurate quantification of hypoxanthine in human plasma.

a. Sample Preparation

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µM in methanol/water).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| Column | HILIC Column (e.g., Cogent Diamond Hydride™, 4µm, 100Å, 2.1 x 100mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of hypoxanthine from other isomers. Example: Start at 95% B, hold for 1 min, ramp to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Hypoxanthine | Precursor Ion (m/z): 137.0; Product Ion (m/z): 119.0 (Collision energy to be optimized) |

| This compound (Internal Standard) | Precursor Ion (m/z): 139.0; Product Ion (m/z): 121.0 (Collision energy to be optimized) |

Note on MRM Transitions: The specific product ions for this compound should be determined by infusing the standard and performing a product ion scan. The values provided are predictive based on the fragmentation of unlabeled hypoxanthine.

c. Data Analysis

-

Integrate the peak areas for both hypoxanthine and this compound.

-

Calculate the peak area ratio of hypoxanthine to this compound.

-

Generate a calibration curve using known concentrations of hypoxanthine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a constant concentration of this compound.

-

Determine the concentration of hypoxanthine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Metabolic Flux Analysis of the Purine Salvage Pathway

This protocol provides a framework for tracing the incorporation of this compound into downstream purine nucleotides.

a. Cell Culture and Labeling

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling duration should be optimized based on the cell type and expected metabolic rate.

-

At various time points, harvest the cells.

b. Metabolite Extraction

-

Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding liquid nitrogen or ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

c. LC-MS/MS Analysis

-

Analyze the cell extracts using an LC-MS/MS method capable of separating and detecting IMP, AMP, and GMP.

-

Monitor for the unlabeled (M+0) and labeled (M+2) forms of the downstream metabolites.

d. Data Analysis

-

Calculate the fractional isotopic enrichment for each metabolite at each time point.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and calculate the flux through the purine salvage pathway.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound in metabolomics.

Conclusion

This compound is a powerful tool for researchers in the field of metabolomics. Its application as an internal standard enables robust and accurate quantification of endogenous hypoxanthine, a key biomarker in many physiological and pathological states. Furthermore, its use in metabolic flux and tracer studies provides dynamic insights into the activity of the purine salvage pathway, which is crucial for understanding cellular metabolism in health and disease. The methodologies and data presented in this guide offer a solid foundation for the integration of this compound into advanced metabolomics research, ultimately contributing to new discoveries in drug development and biomedical science.

References

The Role of Deuterated Hypoxanthine (Hypoxanthine-d2) in Advancing Clinical Biomarker Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of deuterated hypoxanthine (hypoxanthine-d2) in the accurate quantification of hypoxanthine, a pivotal biomarker in a range of clinical studies. This document details the underlying metabolic pathways, experimental protocols for robust analysis, and a summary of quantitative data, offering a valuable resource for professionals in the field of biomedical research and drug development.

Introduction: Hypoxanthine as a Clinical Biomarker

Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism. Its concentration in biological fluids can be indicative of various pathological and physiological states, making it a significant biomarker. Elevated levels of hypoxanthine have been associated with conditions characterized by hypoxia and increased ATP degradation, such as cardiac ischemia, ischemic stroke, and perinatal asphyxia. Furthermore, dysregulation of hypoxanthine levels is implicated in metabolic disorders like gout and xanthinuria, and it has been investigated as a potential biomarker for certain cancers and as an indicator of radiation exposure.

The accurate and precise measurement of hypoxanthine in complex biological matrices like plasma, serum, and urine is paramount for its reliable use in clinical research. This necessitates the use of advanced analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard due to its high sensitivity and specificity.

The Essential Role of this compound as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard is crucial for correcting analytical variability, including inconsistencies in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte. A stable isotope-labeled internal standard, such as this compound, is the ideal choice for this purpose.

This compound is a form of hypoxanthine where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish it from the endogenous, unlabeled hypoxanthine. Crucially, the physicochemical properties of this compound are nearly identical to those of hypoxanthine. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thus providing a reliable basis for the accurate quantification of the endogenous analyte. The use of a deuterated internal standard is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.

Purine Metabolism and the Position of Hypoxanthine

Hypoxanthine occupies a central position in the purine metabolism pathway. It is formed from the deamination of adenine and is a degradation product of adenosine monophosphate (AMP). Hypoxanthine can either be salvaged back into the purine nucleotide pool via the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or be catabolized to xanthine and subsequently to uric acid by the enzyme xanthine oxidase (XOR).

Tracing Purine Metabolism: An In-depth Technical Guide to Utilizing Hypoxanthine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Hypoxanthine-d2, a stable isotope-labeled tracer, for the elucidation of purine metabolism pathways. This powerful technique offers a dynamic view of metabolic fluxes, providing critical insights for basic research and the development of novel therapeutics targeting metabolic disorders and cancer.

Introduction to Purine Metabolism and Stable Isotope Tracing

Purine metabolism is a fundamental cellular process responsible for the synthesis, recycling, and degradation of purine nucleotides (adenosine and guanosine triphosphate), which are essential for DNA and RNA synthesis, energy transfer, and cellular signaling. Dysregulation of purine metabolism is implicated in a range of diseases, including gout, immunodeficiencies, and cancer.

Stable isotope tracing, coupled with mass spectrometry, has emerged as a pivotal technology for studying metabolic pathways. By introducing a non-radioactive, isotopically labeled metabolite, such as this compound, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This allows for the quantification of metabolic flux through specific pathways, providing a more dynamic and accurate picture of cellular metabolism than static metabolite measurements alone.

Hypoxanthine is a key intermediate in the purine salvage pathway, a critical mechanism for recycling purine bases and conserving energy.[1] Tracing with this compound enables the direct measurement of the activity of this pathway and its contribution to the overall purine nucleotide pool.

The Purine Salvage Pathway

The purine salvage pathway reclaims purine bases from the degradation of nucleotides. Hypoxanthine, guanine, and adenine are salvaged through the action of two key enzymes: hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine phosphoribosyltransferase (APRT). HGPRT converts hypoxanthine and guanine into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, while APRT converts adenine to adenosine monophosphate (AMP). IMP serves as a central precursor for the synthesis of both AMP and GMP.

Experimental Design and Protocols

A typical stable isotope tracing experiment using this compound involves several key stages, from cell culture and tracer administration to sample preparation and analysis.

Experimental Workflow

The general workflow for a this compound tracing experiment is outlined below.

Detailed Experimental Protocols

This protocol describes the labeling of adherent mammalian cells with this compound.

Materials:

-

Adherent mammalian cells of interest

-

Complete cell culture medium

-

Hypoxanthine-free medium

-

This compound (deuterated at appropriate positions)

-

Phosphate-buffered saline (PBS), ice-cold

-

80% Methanol (-80°C)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing hypoxanthine-free medium with this compound. The final concentration of this compound may need to be optimized but is typically in the range of 10-100 µM.

-

Tracer Administration: Aspirate the existing medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed this compound labeling medium to the cells.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

-

Quenching and Extraction:

-

To quench metabolism, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.

-

Place the plate on dry ice for 10 minutes.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously and centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

-

This protocol provides a general guideline for in vivo labeling using this compound in a mouse model.

Materials:

-

Animal model (e.g., mouse)

-

Sterile this compound solution in a biocompatible vehicle (e.g., saline)

-

Anesthesia and surgical tools (if required for tissue collection)

-

Liquid nitrogen

-

Homogenization buffer (e.g., 80% methanol)

-

Tissue homogenizer

Procedure:

-

Tracer Administration: Administer this compound to the animal via an appropriate route (e.g., intravenous injection, intraperitoneal injection, or oral gavage). The dosage will need to be optimized based on the animal model and experimental goals.

-

Time-Course: Collect tissues at various time points after administration (e.g., 30 minutes, 1, 4, 12, 24 hours) to track the distribution and metabolism of the tracer.

-

Tissue Collection: At the designated time point, euthanize the animal according to approved protocols. Rapidly excise the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.

-

Metabolite Extraction:

-

Weigh the frozen tissue.

-

Add a pre-determined volume of ice-cold 80% methanol.

-

Homogenize the tissue using a suitable homogenizer while keeping the sample on ice.

-

Centrifuge the homogenate at high speed to pellet tissue debris.

-

Collect the supernatant for LC-MS/MS analysis.

-

Data Acquisition and Analysis

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical platform of choice for quantifying the incorporation of stable isotopes into metabolites.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system is recommended for accurate mass measurements and separation of isomers.

Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar purine metabolites.

Mass Spectrometry: The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different isotopologues of each metabolite (e.g., M+0, M+1, M+2, etc.).

Table 1: Example LC-MS/MS Parameters for Purine Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hypoxanthine | 137.0458 | 119.0356 | 15 |

| This compound | 139.0584 | 121.0482 | 15 |

| Inosine | 269.0881 | 137.0458 | 10 |

| Inosine-d2 | 271.1007 | 139.0584 | 10 |

| IMP | 349.0601 | 137.0458 | 20 |

| IMP-d2 | 351.0727 | 139.0584 | 20 |

| Xanthine | 153.0407 | 135.0305 | 20 |

| Uric Acid | 169.0356 | 141.0254 | 15 |

| AMP | 348.0707 | 136.0623 | 20 |

| AMP-d2 | 350.0833 | 138.0749 | 20 |

| GMP | 364.0656 | 152.0573 | 20 |

| GMP-d2 | 366.0782 | 154.0699 | 20 |

Note: These are example parameters and should be optimized for the specific instrument and experimental conditions.

Data Processing and Interpretation

The raw data from the LC-MS/MS analysis is processed to obtain the fractional enrichment of the labeled isotope in each metabolite. This involves correcting for the natural abundance of stable isotopes. The fractional enrichment data is then used to calculate metabolic flux rates through the purine salvage pathway.

Quantitative Data Presentation

The following tables provide examples of how quantitative data from this compound tracing experiments can be presented.

Table 2: Fractional Enrichment of Purine Metabolites in Cultured Cells after this compound Labeling

| Time (hours) | IMP-d2 (%) | AMP-d2 (%) | GMP-d2 (%) |

| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |

| 1 | 15.2 ± 1.8 | 5.1 ± 0.6 | 3.2 ± 0.4 |

| 4 | 45.8 ± 3.5 | 18.3 ± 2.1 | 12.5 ± 1.5 |

| 8 | 68.1 ± 5.2 | 35.7 ± 4.3 | 28.9 ± 3.1 |

| 24 | 85.3 ± 6.1 | 60.2 ± 5.8 | 55.4 ± 4.9 |

Data are presented as mean ± SD from a representative experiment.

Table 3: Relative Purine Pool Sizes in Different Tissues from an In Vivo this compound Tracing Study

| Tissue | Hypoxanthine (nmol/g) | IMP (nmol/g) | AMP (nmol/g) | GMP (nmol/g) |

| Liver | 15.6 ± 2.1 | 50.2 ± 6.7 | 350.1 ± 45.3 | 80.5 ± 10.2 |

| Brain | 5.2 ± 0.8 | 25.8 ± 3.9 | 280.4 ± 32.1 | 65.3 ± 8.7 |

| Muscle | 8.9 ± 1.2 | 30.1 ± 4.5 | 450.7 ± 55.6 | 95.1 ± 12.3 |

Data are presented as mean ± SD from a representative experiment.

Conclusion

The use of this compound as a stable isotope tracer provides a powerful and precise method for investigating the dynamics of the purine salvage pathway. The detailed protocols and data analysis workflows presented in this guide offer a framework for researchers to design and execute robust metabolomics experiments. The insights gained from such studies will undoubtedly contribute to a deeper understanding of purine metabolism in health and disease, paving the way for the development of novel diagnostic and therapeutic strategies.

References

In-Depth Technical Guide to the Mass Spectral Characteristics of Hypoxanthine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectral characteristics of Hypoxanthine-d2, a deuterated internal standard crucial for the accurate quantification of hypoxanthine in various biological matrices. This document details the mass-to-charge ratios of its precursor and product ions, fragmentation patterns, and typical experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction to this compound in Mass Spectrometry

This compound is a stable isotope-labeled version of hypoxanthine, a naturally occurring purine derivative. In quantitative mass spectrometry, particularly LC-MS/MS, deuterated compounds like this compound are considered the gold standard for internal standards. Their chemical and physical properties are nearly identical to the endogenous analyte, ensuring they behave similarly during sample preparation, chromatographic separation, and ionization. This co-elution and similar ionization behavior allow for accurate and precise quantification by correcting for analyte loss and variations in instrument response.

Mass Spectral Data of this compound

The mass spectral characteristics of this compound are fundamental to its application as an internal standard. The two deuterium atoms increase the monoisotopic mass by approximately 2 Da compared to unlabeled hypoxanthine.

Precursor and Product Ions

In positive electrospray ionization (ESI) mode, this compound is typically observed as its protonated molecule, [M+H]⁺. The selection of a specific precursor ion and its characteristic product ions forms the basis of Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantitative technique.

Based on the known fragmentation of purine analogs and the mass shift due to deuteration, the following MRM transitions are commonly used for this compound.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Putative Fragment Identity |

| This compound | 139.1 | 112.1 | [C4H2DN2O]⁺ |

| 139.1 | 94.1 | [C3HDN2]⁺ | |

| Hypoxanthine (for comparison) | 137.1 | 110.1 | [C4H3N2O]⁺ |

| 137.1 | 92.1 | [C3H2N2]⁺ |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.

Fragmentation Pathway of this compound

The fragmentation of the this compound precursor ion is induced by collision with an inert gas in the collision cell of a tandem mass spectrometer. The resulting product ions are characteristic of the molecule's structure. The proposed fragmentation pathway for the protonated this compound is illustrated below. The fragmentation of the core purine structure is consistent with that of unlabeled hypoxanthine, with the deuterium labels being retained on specific fragments.

Experimental Protocols

The following sections outline a typical experimental workflow for the quantitative analysis of hypoxanthine in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

Sample Preparation: Protein Precipitation

This is a common and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.

-

Aliquoting: In a microcentrifuge tube, add 100 µL of the biological sample (calibrator, quality control, or unknown).

-

Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of a known concentration of this compound working solution to each sample. Vortex briefly.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical starting parameters for an LC-MS/MS system. These should be optimized for the specific instrument and application.

Table 2: Typical LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatography | |

| LC System | UHPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. A typical gradient might be 2% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, and return to 2% B for re-equilibration. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | Optimized for the instrument (e.g., 3.5 - 4.5 kV) |

| Source Temperature | Optimized for the instrument (e.g., 150°C) |

| Desolvation Temperature | Optimized for the instrument (e.g., 400 - 500°C) |

| Collision Gas | Argon |

| MRM Transitions | As specified in Table 1 |

| Dwell Time | Optimized for the number of analytes and chromatographic peak width (e.g., 50 - 100 ms) |

Experimental Workflow Visualization

The overall experimental process from sample receipt to data analysis is depicted in the following workflow diagram.

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of hypoxanthine by LC-MS/MS. Understanding its mass spectral characteristics, including its specific MRM transitions and fragmentation pattern, is essential for developing and validating accurate and precise analytical methods. The experimental protocols provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement these methods in their laboratories. As with any analytical procedure, optimization of the sample preparation and instrument parameters is crucial for achieving the best performance for a specific application.

Structural Confirmation of Hypoxanthine-d2 via Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of deuterated hypoxanthine (Hypoxanthine-d2). The strategic incorporation of deuterium at specific positions within the hypoxanthine molecule provides a powerful tool for unambiguous signal assignment and structural elucidation, crucial for its use as an internal standard in quantitative analyses or as a tracer in metabolic studies. This document outlines the synthesis, detailed NMR experimental protocols, and comprehensive data analysis required for the verification of the molecular structure of this compound.

Synthesis of this compound

The targeted deuteration of hypoxanthine is achieved through a hydrogen-isotope exchange reaction. A common and effective method involves the use of a ruthenium nanoparticle catalyst in the presence of deuterium gas (D₂). This process facilitates the site-selective exchange of hydrogen for deuterium at the C2 and C8 positions of the purine ring, the most acidic protons on the heterocyclic core.

Reaction Scheme:

Hypoxanthine + D₂ ---[Ru nanoparticles/D₂O]---> this compound

This catalytic approach is favored for its efficiency and selectivity under relatively mild reaction conditions, ensuring the integrity of the purine ring structure. The resulting product, this compound, is then purified using standard chromatographic techniques prior to NMR analysis.

Experimental Protocols

High-resolution ¹H and ¹³C NMR spectroscopy are the primary analytical techniques for the structural confirmation of this compound. The following protocols provide a general framework for acquiring high-quality NMR data.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-25 mg of the purified this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. Deuterated water (D₂O) can also be used, particularly for biological applications.

-

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication may be applied to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, unscratched 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions can be added.

NMR Data Acquisition

The following are typical acquisition parameters for 1D and 2D NMR experiments on a 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

2D NMR Spectroscopy (HSQC):

-

Pulse Sequence: A sensitivity-enhanced heteronuclear single quantum coherence (HSQC) experiment (e.g., 'hsqcetgpsisp2.2' on Bruker instruments).

-

Spectral Width (¹H): 0-16 ppm.

-

Spectral Width (¹³C): 0-200 ppm.

-

Number of Increments (t1): 128-256.

-

Number of Scans per Increment: 8-16.

-

Relaxation Delay: 1.5-2 seconds.

Data Presentation and Interpretation

The successful synthesis of this compound is confirmed by comparing its NMR spectra with that of an unlabeled hypoxanthine standard. The key indicator of successful deuteration at the C2 and C8 positions is the disappearance of the corresponding proton signals in the ¹H NMR spectrum.

Tabulated NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for hypoxanthine in DMSO-d6 and D₂O.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Hypoxanthine

| Proton | DMSO-d6 | D₂O |

| H-2 | ~8.14 | ~8.22 |

| H-8 | ~7.99 | ~8.19 |

| N1-H | ~12.25 | Exchange |

| N7/N9-H | ~13.37 | Exchange |

Data sourced from the Human Metabolome Database (HMDB).[2]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Hypoxanthine

| Carbon | DMSO-d6 | D₂O |

| C-2 | ~140.86 | ~147.5 |

| C-4 | ~153.92 | Not Reported |

| C-5 | ~119.95 | Not Reported |

| C-6 | ~156.13 | Not Reported |

| C-8 | ~145.39 | ~145.2 |

Data sourced from the Human Metabolome Database (HMDB).[2]

Spectral Interpretation for Structural Confirmation

-

¹H NMR of this compound: The ¹H NMR spectrum of successfully synthesized this compound will show a significant reduction or complete absence of the signals corresponding to H-2 (around 8.14 ppm in DMSO-d6) and H-8 (around 7.99 ppm in DMSO-d6). The broad signals for the exchangeable N-H protons will remain.

-

¹³C NMR of this compound: The ¹³C NMR spectrum of this compound will exhibit a notable change in the signals for C-2 and C-8. Due to the coupling with deuterium (a spin-1 nucleus), these carbon signals may appear as triplets (due to ¹JCD coupling) or show significant broadening, depending on the relaxation effects. The chemical shifts of the other carbon atoms (C-4, C-5, and C-6) should remain largely unaffected.

-

2D HSQC of this compound: A Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates protons with their directly attached carbons, will provide definitive evidence of deuteration. In the HSQC spectrum of this compound, the cross-peaks corresponding to the C2-H2 and C8-H8 correlations will be absent, confirming the replacement of protons with deuterium at these positions.

Visualizations

The following diagrams illustrate the key aspects of this technical guide.

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

Caption: Key NMR spectral differences between unlabeled and deuterated hypoxanthine.

References

Methodological & Application

Application Note: Quantification of Hypoxanthine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of hypoxanthine in human plasma. The assay utilizes a stable isotope-labeled internal standard, Hypoxanthine-d2, to ensure high accuracy and precision. The simple and efficient sample preparation protocol, based on protein precipitation, combined with a rapid chromatographic separation, makes this method suitable for high-throughput analysis in clinical research and drug development settings. This document provides comprehensive experimental protocols, method validation parameters, and illustrative diagrams to guide researchers in implementing this assay.

Introduction

Hypoxanthine, a naturally occurring purine derivative, is a key intermediate in purine metabolism.[1][2][3] It is formed from the deamination of adenosine and the breakdown of inosine.[1][2] Alterations in hypoxanthine levels have been associated with various pathological conditions, including hypoxia, ischemia, and certain genetic disorders of purine metabolism, such as Lesch-Nyhan syndrome. Consequently, the accurate measurement of hypoxanthine in biological matrices is of significant interest for both clinical diagnostics and biomedical research.

LC-MS/MS has emerged as the preferred analytical technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results. This application note describes a fully validated LC-MS/MS method for the determination of hypoxanthine in human plasma.

Experimental Protocols

Materials and Reagents

-

Hypoxanthine (≥99% purity)

-

This compound (≥98% purity, deuterated internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2EDTA as anticoagulant)

Standard Solutions Preparation

Stock Solutions (1 mg/mL): Accurately weigh and dissolve hypoxanthine and this compound in a 50:50 (v/v) methanol/water mixture to obtain individual stock solutions of 1 mg/mL.

Working Standard Solutions: Prepare serial dilutions of the hypoxanthine stock solution with 50:50 (v/v) methanol/water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or QC sample.

-

Add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 2% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 2% B and re-equilibrate for 1 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transitions | See Table below |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Hypoxanthine | 137.0 | 119.0 | 100 | 15 |

| This compound (IS) | 139.0 | 121.0 | 100 | 15 |

Note: The precursor ion for this compound is predicted based on a +2 Da shift from the unlabeled compound. The product ion is also predicted to have a +2 Da shift, assuming the deuterium atoms are not lost during fragmentation. These transitions should be confirmed and optimized during method development.

Method Validation Summary

The method was validated according to established bioanalytical method validation guidelines. The following performance characteristics were evaluated:

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 11.2% |

| Accuracy (%Bias) | Within ±10% |

| Recovery | > 85% |

| Matrix Effect | Minimal ion suppression or enhancement observed |

| Stability (Freeze-thaw, Bench-top, Long-term) | Stable under typical laboratory conditions |

Visualizations

Signaling Pathway

Caption: Simplified pathway of purine catabolism leading to the formation of hypoxanthine and uric acid.

Experimental Workflow

Caption: Workflow for the quantification of hypoxanthine in human plasma using LC-MS/MS.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of hypoxanthine in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. The detailed protocols and performance characteristics presented herein demonstrate the suitability of this method for applications in clinical research, biomarker discovery, and pharmacokinetic studies.

References

Application Notes and Protocols for Hypoxanthine Analysis using Hypoxanthine-d2 Internal Standard

Introduction

Hypoxanthine is a naturally occurring purine derivative that serves as a crucial intermediate in the metabolism of nucleic acids.[1] It is formed during the degradation of adenosine monophosphate (AMP) and is a substrate for the enzyme xanthine oxidase, which converts it to xanthine and subsequently to uric acid.[2] Aberrant levels of hypoxanthine in biological fluids have been implicated in various pathological conditions, including hypoxia, ischemia, and certain genetic disorders.[1] Consequently, the accurate and precise quantification of hypoxanthine in biological matrices such as plasma, serum, and urine is of significant interest to researchers, clinicians, and professionals in drug development.

The use of a stable isotope-labeled internal standard, such as Hypoxanthine-d2, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound has nearly identical chemical and physical properties to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization.[3] This co-elution and co-ionization allow for the correction of variability introduced during the analytical workflow, including extraction efficiency and matrix effects, thereby enhancing the accuracy and precision of the measurement. These application notes provide detailed protocols for sample preparation of hypoxanthine from biological matrices for LC-MS/MS analysis using this compound as an internal standard.

Experimental Protocols

Protein Precipitation (PPT) for Plasma/Serum Samples

Principle: Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples. A water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample, which disrupts the hydration layer around the proteins, causing them to precipitate out of solution. The supernatant, containing the analyte and internal standard, is then collected for analysis.

Materials and Reagents:

-

Human plasma or serum samples

-

This compound internal standard (IS) working solution (e.g., 1 µg/mL in methanol/water)

-

Acetonitrile (ACN), HPLC grade, chilled to -20°C

-

Methanol (MeOH), HPLC grade, chilled to -20°C

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

Protocol:

-

Thaw frozen plasma/serum samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

-

Add 10 µL of the this compound internal standard working solution to the sample.

-

Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio).

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) for Plasma and Urine Samples

Principle: Solid-phase extraction is a chromatographic technique used for sample clean-up and concentration. It separates components of a mixture based on their physical and chemical properties. For hypoxanthine, a polar compound, a reverse-phase sorbent like C18 can be used to retain the analyte while more polar impurities are washed away. The analyte is then eluted with a stronger organic solvent.

Materials and Reagents:

-

Human plasma or urine samples

-

This compound internal standard (IS) working solution

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid

-

SPE vacuum manifold

-

Collection tubes

Protocol:

-

Sample Pre-treatment:

-

Plasma: Perform protein precipitation as described in the PPT protocol (steps 1-7). Dilute the supernatant 1:1 with water containing 0.1% formic acid.

-

Urine: Thaw urine samples and centrifuge at 5,000 x g for 10 minutes to remove particulates. Dilute 100 µL of urine with 900 µL of water containing 0.1% formic acid. Add 10 µL of the this compound IS.

-

-

SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent bed to dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 drop per second).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

-

Elution: Elute the hypoxanthine and this compound from the cartridge with 1 mL of 50% acetonitrile in water.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples

Principle: Liquid-liquid extraction separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. For a polar compound like hypoxanthine, manipulating the pH of the aqueous phase can facilitate its extraction into a suitable organic solvent. However, due to its high polarity, a salting-out effect may be necessary to improve extraction efficiency into common organic solvents.

Materials and Reagents:

-

Human plasma or urine samples

-

This compound internal standard (IS) working solution

-

Ethyl acetate (HPLC grade)

-

Sodium chloride (NaCl)

-

Ammonium hydroxide (for pH adjustment)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Centrifuge

Protocol:

-

In a 2 mL microcentrifuge tube, combine 200 µL of plasma or urine with 20 µL of the this compound IS working solution.

-

Add 50 µL of ammonium hydroxide to adjust the pH to approximately 9.

-

Add approximately 100 mg of sodium chloride to the sample to create a salting-out effect.

-

Add 1 mL of ethyl acetate to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Chromatographic Conditions (Example):

-

Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Hypoxanthine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Hypoxanthine | 137.0 | 119.0 | 50 | 15 |

| 137.0 | 92.0 | 50 | 25 | |

| This compound (IS) | 139.0 | 121.0 | 50 | 15 |

| 139.0 | 94.0 | 50 | 25 |

*Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of hypoxanthine. These values should be experimentally optimized on the specific mass spectrometer being used.

Table 2: Representative Quantitative Performance Data for Different Sample Preparation Methods